N-(3,4-difluorophenyl)-3,5-dimethoxybenzamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves acylation reactions, where an amine reacts with an acyl chloride in a suitable solvent such as tetrahydrofuran (THF). For instance, the synthesis of N-3-hydroxyphenyl-4-methoxybenzamide involved the acylation of 3-aminophenol with 4-methoxybenzoyl chloride in THF (Karabulut et al., 2014). Such methodologies could be adapted for the synthesis of N-(3,4-difluorophenyl)-3,5-dimethoxybenzamide.
Molecular Structure Analysis
The molecular structure of similar compounds has been determined through single crystal X-ray diffraction and Density Functional Theory (DFT) calculations. For example, the molecular structure of N-(2,3-Difluorophenyl)-2-fluorobenzamide was elucidated using X-ray diffraction, revealing coplanar aromatic rings and the orientation of the central amide group influenced by hydrogen bonds (Hehir & Gallagher, 2023).
Scientific Research Applications
Polymorph Discovery and Mechanical Properties
Research on polymorphs of similar compounds, such as N-(3,5-difluorophenyl)-2,4-difluorobenzamide, has shown the importance of short, linear C-H⋅⋅⋅F intermolecular interactions in the solid state. The ability to regulate the formation of these polymorphs through differential scanning calorimetry highlights their potential in designing materials with specific thermal and mechanical properties (Mondal et al., 2017).
Synthesis and Characterization of Novel Polyimides
Some novel aromatic polyimides synthesized from related compounds demonstrate improved solubility and thermal stability. These materials, exhibiting a wide range of degradation temperatures and glass transition temperatures, suggest applications in high-performance polymers and coatings (Butt et al., 2005).
Understanding Molecular Aggregation
Studies on isomer grids involving difluorophenylbenzamides reveal the role of fluorine in aggregation and complex C-F/C-H disorder. This research contributes to a better understanding of molecular interactions and aggregation, which is vital for designing drugs and materials with tailored properties (Mocilac et al., 2016).
Molecular Structure Modeling
The structural determination of similar compounds through X-ray diffraction and DFT calculations sheds light on the influence of intermolecular interactions on molecular geometry. This knowledge is crucial for the design and synthesis of molecules with desired physical and chemical properties (Karabulut et al., 2014).
Tumor Proliferation Imaging
Radiolabeled benzamide analogues, including compounds structurally related to N-(3,4-difluorophenyl)-3,5-dimethoxybenzamide, have been developed for imaging tumor proliferation with PET. These compounds show promise for evaluating the proliferative status of solid tumors, highlighting their potential in diagnostic and therapeutic applications (Dehdashti et al., 2013).
Mechanism of Action
Target of Action
N-(3,4-difluorophenyl)-3,5-dimethoxybenzamide, also known as Oprea1_311136, is a compound that primarily targets Succinate Dehydrogenase Inhibitors (SDHIs) . SDHIs are one of the fastest-growing fungicide categories for plant protection .
Mode of Action
The compound interacts with its targets by inhibiting the activity of SDHIs . This interaction results in changes in the biochemical pathways of the target organisms, leading to their inhibition .
Biochemical Pathways
The affected biochemical pathway is the succinate dehydrogenase pathway . The inhibition of this pathway leads to the disruption of the energy production in the target organisms, thereby inhibiting their growth and proliferation .
Pharmacokinetics
It is known that the compound has a rapid absorption and formation of its main active metabolite . The peak plasma concentration and area under the plasma concentration-time curve increase in an apparently dose-proportional manner, indicating linear pharmacokinetics . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.
Result of Action
The molecular and cellular effects of N-(3,4-difluorophenyl)-3,5-dimethoxybenzamide’s action include changes in the structure of mycelia and cell membrane . It can increase both the intracellular reactive oxygen species level and mitochondrial membrane potential . These changes lead to the inhibition of the growth and proliferation of the target organisms .
properties
IUPAC Name |
N-(3,4-difluorophenyl)-3,5-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F2NO3/c1-20-11-5-9(6-12(8-11)21-2)15(19)18-10-3-4-13(16)14(17)7-10/h3-8H,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRYLWCHMYUOWLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=CC(=C(C=C2)F)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-difluorophenyl)-3,5-dimethoxybenzamide |
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